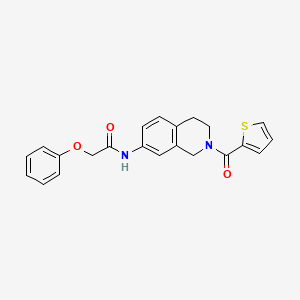

2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydroisoquinoline framework and subsequent functionalization with phenoxy and thiophene groups. The general synthetic route can be summarized as follows:

- Formation of Tetrahydroisoquinoline : Starting from appropriate precursors, a series of cyclization reactions are performed.

- Introduction of Thiophene Carbonyl : The thiophene moiety is introduced via acylation reactions.

- Final Acetamide Formation : The acetamide group is added to complete the structure.

Cytotoxicity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The mechanism appears to involve the activation of apoptotic pathways, leading to cell death through caspase activation and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.4 | Apoptosis induction |

| HEP2 | 12.3 | Caspase activation |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro assays indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Anti-metastatic Effects

In addition to its cytotoxic effects, this compound has been evaluated for its anti-metastatic properties. Studies indicate that it can inhibit cell migration and invasion in vitro, which is crucial for preventing cancer metastasis. This action is likely mediated through the downregulation of matrix metalloproteinases (MMPs), which play a key role in extracellular matrix degradation during metastasis .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Pathway : The compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase cascade activation.

- Inflammatory Signaling Pathways : It modulates NF-kB signaling, reducing the expression of inflammatory mediators.

- Metastasis Inhibition : By inhibiting MMPs and altering cell adhesion properties, the compound reduces metastatic potential.

Case Studies

In a recent study involving various derivatives of this compound, researchers found that modifications to the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells . These findings highlight the importance of structural optimization in enhancing therapeutic efficacy.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit significant anticancer properties. The incorporation of thiophene rings in drug design has been associated with enhanced potency against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Thiophene-containing compounds have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. Research indicates that the presence of the thiophene carbonyl enhances the compound's interaction with bacterial enzymes, potentially leading to effective antimicrobial agents .

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds featuring this moiety have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific application of This compound in neuroprotection remains an area ripe for exploration.

Synthesis and Mechanism of Action

The synthesis of This compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. For example:

- Nucleophilic Aromatic Substitution : This step often involves the reaction of a thiophenol derivative with an appropriate aryl halide.

- Formation of Tetrahydroisoquinoline : Cyclization reactions can be employed to form the isoquinoline structure from suitable precursors.

- Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

These synthetic routes are crucial as they influence the biological activity and pharmacokinetic properties of the final compound.

Case Study 1: Anticancer Efficacy

A study conducted on similar thiophene derivatives showed that modifications at the carbonyl position significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to enhanced apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Research focusing on thiophene-based compounds demonstrated effective inhibition of Gram-positive bacteria. The study highlighted that structural variations could lead to improved binding affinities towards bacterial enzymes .

Propiedades

IUPAC Name |

2-phenoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-21(15-27-19-5-2-1-3-6-19)23-18-9-8-16-10-11-24(14-17(16)13-18)22(26)20-7-4-12-28-20/h1-9,12-13H,10-11,14-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCCYDUUPUQTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.